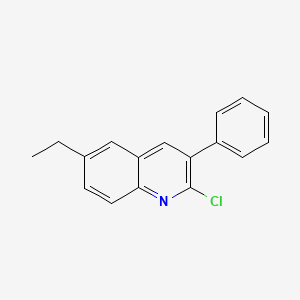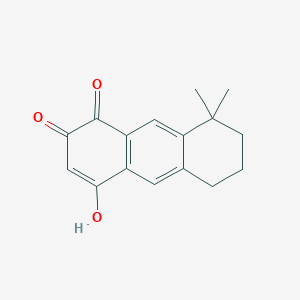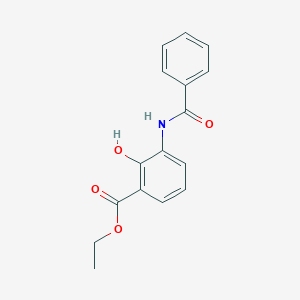![molecular formula C17H20O3 B12623838 1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene CAS No. 919355-95-6](/img/structure/B12623838.png)
1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene is an organic compound with the molecular formula C16H20O3. It is a derivative of benzene, featuring three methoxy groups and a 4-methylphenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene typically involves the methylation of 1,2,3-trihydroxy-5-[(4-methylphenyl)methyl]benzene. This process can be achieved using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]benzaldehyde or 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]benzoic acid.
Reduction: Formation of 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]cyclohexane.
Substitution: Formation of 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]nitrobenzene or 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]halobenzene.
科学的研究の応用
1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the aromatic ring can interact with enzymes and receptors, modulating their function.
類似化合物との比較
Similar Compounds
1,2,3-Trimethoxybenzene: Lacks the 4-methylphenylmethyl group, making it less complex.
1,2,3-Trimethoxy-5-methylbenzene: Similar structure but with a methyl group instead of the 4-methylphenylmethyl group.
1,2,3-Trimethoxy-5-(2-propenyl)benzene: Contains a propenyl group instead of the 4-methylphenylmethyl group.
Uniqueness
1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene is unique due to the presence of the 4-methylphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
特性
CAS番号 |
919355-95-6 |
|---|---|
分子式 |
C17H20O3 |
分子量 |
272.34 g/mol |
IUPAC名 |
1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H20O3/c1-12-5-7-13(8-6-12)9-14-10-15(18-2)17(20-4)16(11-14)19-3/h5-8,10-11H,9H2,1-4H3 |
InChIキー |
VZQFHNJGHUPGJN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B12623758.png)

![N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B12623769.png)


![(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12623781.png)
![(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12623787.png)
![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)

![[2-(Hexadecanoyloxy)ethyl]phosphonic acid](/img/structure/B12623814.png)


![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B12623835.png)
![4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623845.png)
